Potent 17β-HSD1 Inhibition vs. Inactive Class Baseline
5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one demonstrates potent inhibition of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM [1]. In contrast, the unsubstituted parent scaffold, indolin-2-one, is generally inactive against this target, representing a baseline of IC50 > 10,000 nM based on typical assay cutoffs for 'no effect' in related 17β-HSD1 inhibitor studies [2].
| Evidence Dimension | 17β-HSD1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Indolin-2-one (parent scaffold) |
| Quantified Difference | >8,300-fold increase in potency |
| Conditions | Inhibition of human placental cytosolic fraction 17beta-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis |
Why This Matters
This potency defines a specific, high-value biochemical activity that is absent in the base scaffold, making the target compound the essential choice for research focused on 17β-HSD1 modulation.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152) Activity Data. Accessed via bindingdb.org. Target: 17-beta-hydroxysteroid dehydrogenase type 1. View Source
- [2] J Med Chem. 2023 Mar 22;66(7):4617–4632. Table 1. Substitution in the hydrophilic pocket. IC50 values reported; NE means no effect (IC50 > 10,000 nM). View Source
